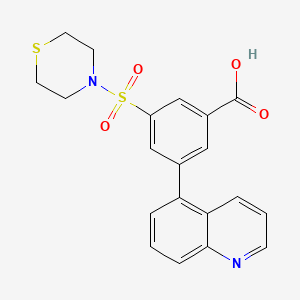![molecular formula C20H27N5O B5501588 7-acetyl-N-(3,3-dimethylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5501588.png)
7-acetyl-N-(3,3-dimethylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis methods for pyrido[3,4-d]pyrimidin derivatives often involve cyclization reactions, Suzuki-Miyaura cross-coupling, and reactions with carboxylic acid chlorides or amines under reflux conditions. For example, Komkov et al. (2021) described the synthesis of new pyrido[2,3-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines through cyclization reactions (Komkov et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrido[3,4-d]pyrimidin derivatives is characterized by NMR, IR, and mass spectral data. These techniques help in understanding the substitution patterns and cyclization effects on the core structure. For instance, Maheswaran et al. (2012) used IR, 1H NMR, and mass spectral data to characterize the synthesized pyrido[2,3-d]pyrimidin-4-amine derivatives (Maheswaran et al., 2012).
Chemical Reactions and Properties
Pyrido[3,4-d]pyrimidin-4-amines and related compounds undergo various chemical reactions, including Suzuki-Miyaura cross-coupling, which allows for functionalization at different positions of the molecular scaffold. These reactions are crucial for modifying the chemical properties and biological activity of the compounds. Deau et al. (2013) explored the efficient synthesis of 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines, highlighting the diverse chemical reactivity of these molecules (Deau et al., 2013).
Scientific Research Applications
Synthesis and Chemical Reactivity
The compound has been involved in the synthesis of new chemical structures with potential biological activities. For example, Abdel-rahman, Bakhite, and Al-Taifi (2002) reported the synthesis of pyrimidinones and triazinones through reactions involving similar pyridine derivatives, showcasing the compound's utility in generating novel heterocyclic compounds with possible antimicrobial activities Abdel-rahman, Bakhite, & Al-Taifi, 2002.
Antimicrobial Activity
The antimicrobial potential of compounds synthesized from pyridine derivatives, akin to the mentioned compound, has been a significant area of research. The study by Abdel-rahman et al. (2002) also tested some of the synthesized compounds for their in vitro antimicrobial activities, suggesting the potential of these compounds in developing new antimicrobial agents.
Advanced Chemical Transformations
Research by Gazizov et al. (2020) on azolo[1,5-a]pyrimidin-7-amines, which are structurally related to the mentioned compound, involved investigating nitration reactions and the synthesis of novel fused heterocyclic compounds. This study highlights the compound's relevance in exploring chemical reactivity and synthesizing complex molecular structures with possible biological activities Gazizov, Gorbunov, Rusinov, Ulomsky, & Charushin, 2020.
Biological Evaluations
Furthermore, the compound's derivatives have been synthesized and evaluated for their biological activities, such as antimicrobial and antiproliferative effects. For instance, Atapour-Mashhad et al. (2017) reported the synthesis of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives and evaluated their antiproliferative activity, demonstrating the compound's utility in medicinal chemistry research Atapour-Mashhad, Soukhtanloo, Massoudi, Shiri, Parizadeh, & Bakavoli, 2017.
Future Directions
Pyrazolo[3,4-d]pyrimidines, including “7-acetyl-N-(3,3-dimethylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine”, have shown promising biological activities, suggesting they could be further explored for therapeutic applications . Future research could focus on elucidating the exact mechanism of action of these compounds, optimizing their synthesis, and evaluating their safety and efficacy in preclinical and clinical studies .
properties
IUPAC Name |
1-[4-(3,3-dimethylbutylamino)-2-pyridin-3-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-14(26)25-11-7-16-17(13-25)23-18(15-6-5-9-21-12-15)24-19(16)22-10-8-20(2,3)4/h5-6,9,12H,7-8,10-11,13H2,1-4H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNCEEYFOVTSHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)N=C(N=C2NCCC(C)(C)C)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-acetyl-N-(3,3-dimethylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-furoyl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5501509.png)
![N-[2-(4-ethylphenyl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5501513.png)

![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(pyridin-3-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5501543.png)
![4-chloro-N-{[(3-methoxyphenyl)amino]carbonyl}benzamide](/img/structure/B5501547.png)
![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B5501549.png)
![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5501555.png)
![3-methyl-8-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5501558.png)
![3-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5501562.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5501567.png)
![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol](/img/structure/B5501572.png)


![N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5501609.png)